molecular formula C9H10F2O2 B186838 1-(Dimethoxymethyl)-2,4-difluorobenzene CAS No. 144062-35-1

1-(Dimethoxymethyl)-2,4-difluorobenzene

Cat. No.: B186838
CAS No.: 144062-35-1
M. Wt: 188.17 g/mol
InChI Key: BSCXOIPRVSWFFT-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2,4-difluorobenzene is an organic compound characterized by the presence of two methoxy groups and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the final product by the addition of another methoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Methanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-2,4-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.

    Reduction: Formation of 1-(dimethoxymethyl)-2,4-difluorobenzyl alcohol.

    Substitution: Formation of 2,4-difluoroaniline or 2,4-difluorothiophenol.

Scientific Research Applications

1-(Dimethoxymethyl)-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

  • 1-(Dimethoxymethyl)-2-fluorobenzene
  • 1-(Dimethoxymethyl)-4-fluorobenzene
  • 1-(Dimethoxymethyl)-2,4-dichlorobenzene

Comparison: 1-(Dimethoxymethyl)-2,4-difluorobenzene is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with different substituents. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and material science.

Properties

IUPAC Name

1-(dimethoxymethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCXOIPRVSWFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597332
Record name 1-(Dimethoxymethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144062-35-1
Record name 1-(Dimethoxymethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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